molecular formula C5H7FO2 B1359750 3-Fluorodihydro-2H-pyran-4(3H)-one CAS No. 624734-19-6

3-Fluorodihydro-2H-pyran-4(3H)-one

Cat. No.: B1359750
CAS No.: 624734-19-6
M. Wt: 118.11 g/mol
InChI Key: QORMSHMHGGKSSD-UHFFFAOYSA-N
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Description

3-Fluorodihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a six-membered ring containing one oxygen atom and one fluorine atom attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one typically involves the fluorination of dihydro-2H-pyran-4(3H)-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Fluorodihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce alcohols.

Scientific Research Applications

3-Fluorodihydro-2H-pyran-4(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluorodihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dihydro-2H-pyran-4(3H)-one: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-Chlorodihydro-2H-pyran-4(3H)-one: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

    3-Bromodihydro-2H-pyran-4(3H)-one: Similar structure with a bromine atom, affecting its reactivity and applications.

Uniqueness

3-Fluorodihydro-2H-pyran-4(3H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and binding interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-fluorooxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORMSHMHGGKSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634788
Record name 3-Fluorooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624734-19-6
Record name 3-Fluorooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorooxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why doesn't the endocyclic oxygen in 3-fluorodihydro-2H-pyran-4(3H)-one induce a strong gauche effect as initially expected?

A1: While the introduction of an endocyclic oxygen in 2-fluorocyclohexanone to form this compound could theoretically create a gauche effect in the axial conformer, the study demonstrated that this effect is not significant. [] This is because the carbonyl group in the molecule plays a crucial role. It participates in hyperconjugation with the rest of the molecule when the fluorine atom is in the equatorial position. This hyperconjugation stabilizes the equatorial conformer, even though there is a strong dipole-dipole repulsion between the fluorine atom and the carbonyl group. [] Therefore, the conformational preference for this compound does not shift significantly towards the axial conformer as would be expected with a strong gauche effect.

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